(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C18H24ClN3O5. The compound incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and occupies a unique place in natural and synthetic organic chemistry .
Scientific Research Applications
DNA Interaction Studies
The structure of this compound, with its benzodioxolyl group, suggests potential applications in studying DNA interactions. Compounds with benzodioxolyl groups, similar to Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding characteristic makes them useful as fluorescent DNA stains, allowing for the analysis of chromosomal and nuclear structures in cell biology research (Issar & Kakkar, 2013).
Antimicrobial and Antitumor Applications
The presence of a piperazine moiety suggests antimicrobial and antitumor properties. Piperazine derivatives have been extensively studied for their broad spectrum of biological activities, including antimicrobial and antitumor effects. The structural flexibility of piperazine as a core scaffold allows for the development of compounds with potent pharmacological activity, indicating its utility in rational drug design (Girase et al., 2020). Moreover, the compound's potential as an antimicrobial scaffold has been highlighted in the context of benzoxazinoids, which exhibit antimicrobial activity and can serve as models for designing new antimicrobial agents (de Bruijn et al., 2018).
Drug Development and Pharmacological Research
The compound's structure is indicative of potential use in drug development, particularly in areas targeting neurological disorders or cancer. Piperazine derivatives, like the one described, are known for their versatility in medicinal chemistry, being central to the design of several marketed drugs with diverse pharmacological actions. This versatility underscores the potential of such compounds in drug discovery and development processes, where modifications to the piperazine nucleus can lead to significant differences in medicinal efficacy and pharmacokinetic properties (Rathi et al., 2016).
Properties
IUPAC Name |
methyl 4-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5.ClH/c1-24-18(23)21-10-8-20(9-11-21)7-6-19-17(22)5-3-14-2-4-15-16(12-14)26-13-25-15;/h2-5,12H,6-11,13H2,1H3,(H,19,22);1H/b5-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNVVUGQGDRBOL-WGCWOXMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.